![molecular formula C12H25ClN2O2 B1413224 tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride CAS No. 2202948-67-0](/img/structure/B1413224.png)
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Overview
Description
Tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride (tBADMPC-HCl) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid and is soluble in water. It is widely used as a reagent in organic synthesis, and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block for synthesizing a wide array of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry research .
Antibacterial and Antifungal Agents
Due to the conformational flexibility of the piperidine ring and the presence of polar nitrogen atoms, derivatives of this compound have been studied for their antibacterial and antifungal properties. This makes it a potential candidate for developing new antimicrobial agents .
Anticancer Research
Compounds derived from tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride have shown promise in anticancer studies. The ability to modify the piperidine ring structure enables researchers to tailor these compounds for targeted cancer therapies .
Antiparasitic Activity
The structural adaptability of this compound allows for the synthesis of derivatives with antiparasitic activity. This application is crucial for the development of treatments against parasitic infections that affect millions worldwide .
Antihistamine Development
Derivatives of this compound are explored for their potential use as antihistamines. The piperidine ring’s properties can lead to the development of new drugs that can better manage allergic reactions .
Antidepressant Formulations
The compound’s derivatives are also being investigated for their antidepressive activities. This research could lead to new classes of antidepressants with improved efficacy and reduced side effects .
Drug Discovery and Design
The incorporation of the piperidine ring from tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride into new molecules is a significant strategy in drug discovery. Its modifiability and physicochemical properties make it an excellent candidate for designing drugs with desired biological activities .
properties
IUPAC Name |
tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5;/h9H,6-8,13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSWJPMLPWLLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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